molecular formula C9H5F2NO4 B13539964 (E)-3-(4,5-difluoro-2-nitrophenyl)prop-2-enoic acid

(E)-3-(4,5-difluoro-2-nitrophenyl)prop-2-enoic acid

Katalognummer: B13539964
Molekulargewicht: 229.14 g/mol
InChI-Schlüssel: FTMLZTNLBBRTOT-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoro-2-nitrocinnamic acid is an organic compound with the molecular formula C9H5F2NO4 It is a derivative of cinnamic acid, characterized by the presence of two fluorine atoms and a nitro group on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-nitrocinnamic acid typically involves the nitration of 4,5-difluorocinnamic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of 4,5-Difluoro-2-nitrocinnamic acid may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Difluoro-2-nitrocinnamic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4,5-Difluoro-2-nitrocinnamic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Difluoro-2-nitrocinnamic acid involves its interaction with various molecular targets and pathways. The nitro group and fluorine atoms play a crucial role in modulating the compound’s reactivity and interaction with biological molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to altered cellular processes .

Vergleich Mit ähnlichen Verbindungen

    4,5-Difluorocinnamic acid: Lacks the nitro group, resulting in different chemical properties and reactivity.

    2-Nitrocinnamic acid: Lacks the fluorine atoms, leading to variations in its chemical behavior and applications.

    4-Nitrocinnamic acid:

Uniqueness: 4,5-Difluoro-2-nitrocinnamic acid is unique due to the combined presence of both fluorine atoms and a nitro group on the aromatic ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H5F2NO4

Molekulargewicht

229.14 g/mol

IUPAC-Name

(E)-3-(4,5-difluoro-2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h1-4H,(H,13,14)/b2-1+

InChI-Schlüssel

FTMLZTNLBBRTOT-OWOJBTEDSA-N

Isomerische SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])/C=C/C(=O)O

Kanonische SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.